molecular formula C9H18ClN3O2 B6215599 2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamide hydrochloride CAS No. 2742652-53-3

2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamide hydrochloride

Cat. No.: B6215599
CAS No.: 2742652-53-3
M. Wt: 235.7
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Description

2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an azepane ring, an amino group, and a methylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamide hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a diamine.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Methylacetamide Moiety: The methylacetamide group is attached via an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the azepane ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the azepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenated precursors, amines; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxo derivatives or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-2-oxoazepan-1-yl)acetic acid hydrochloride
  • 2-(3-amino-2-oxoazepan-1-yl)propanoic acid hydrochloride

Uniqueness

2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamide hydrochloride is unique due to its specific structural features, such as the presence of the methylacetamide moiety, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2742652-53-3

Molecular Formula

C9H18ClN3O2

Molecular Weight

235.7

Purity

95

Origin of Product

United States

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